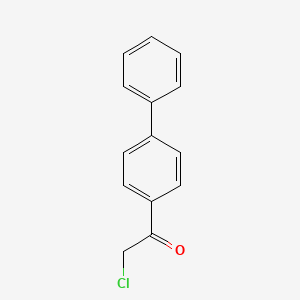

2-Chloro-4'-phenylacetophenone

Beschreibung

Significance and Research Context of Halogenated Acetophenones

Halogenated acetophenones represent a crucial class of compounds in organic chemistry, serving as important intermediates in the synthesis of a wide array of fine chemicals. google.com Their utility extends to the production of pharmaceuticals, agrochemicals, dyes, and fragrances. google.comontosight.ai The presence of a halogen atom at the α-position to the carbonyl group introduces a reactive site, making these compounds key precursors for synthesizing various nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. researchgate.net

The introduction of halogens to the α-carbon of aldehydes and ketones is a fundamental reaction in organic synthesis. pressbooks.pub This can be achieved under either acidic or basic conditions, proceeding through different mechanisms. pressbooks.pub Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen. pressbooks.pub In contrast, base-promoted halogenation often leads to the replacement of all α-hydrogens due to the increased acidity of the remaining α-protons after the first substitution. pressbooks.pub The reactivity and versatility of halogenated acetophenones, such as 2-chloro-4'-fluoroacetophenone (B45902), underscore their importance as building blocks for diverse organic compounds, including antimicrobial and anti-inflammatory agents. ontosight.ai

Historical Perspective of 2-Chloro-4'-phenylacetophenone in Chemical Synthesis

The synthesis and use of chlorinated acetophenones have been documented for several decades. Early methods for preparing chlorinated 2-phenylacetophenones involved the Friedel-Crafts acylation. For instance, a 1958 publication by Newman and Reid described the synthesis of 4'-chloro-2-phenylacetophenone. acs.org The process involved reacting phenylacetyl chloride with chlorobenzene (B131634) in the presence of aluminum chloride, yielding the crude ketone which was then purified by crystallization. acs.org

This compound was historically used as a key intermediate in the synthesis of other complex molecules. In the same 1958 study, 4'-chloro-2-phenylacetophenone was treated with phosphorus pentachloride and subsequently dehydrochlorinated to prepare p-chlorophenylphenylacetylene, a type of diarylacetylene. acs.org Earlier research, referenced in a 1973 study, also identified this compound as one of several acetophenone (B1666503) derivatives that inhibited the cathepsin D-type proteinase found in macrophages. asm.org

Current Research Landscape and Future Directions for this compound Studies

The contemporary research landscape continues to find new applications for this compound, leveraging its reactive nature to build complex molecular frameworks. A recent study, with a publication date of early 2025, details a novel, one-pot, three-component reaction for synthesizing spiro benzotriazole-based compounds. growingscience.comgrafiati.com This catalyst-free methodology involves the reaction of benzotriazole (B28993), 2-chloro-2-phenylacetophenone, and various 1,3-dicarbonyl compounds at room temperature to produce complex heterocyclic structures with high yields. growingscience.comgrafiati.com

Future research is likely to focus on several key areas. The development of greener and more efficient synthetic routes remains a priority. For example, patents have described methods using ionic liquids as catalysts for Friedel-Crafts reactions to produce compounds like 2-chloro-4'-fluoroacetophenone, aiming to reduce the use of traditional catalysts like aluminum trichloride (B1173362) which can generate significant waste. google.com Furthermore, the versatility of this compound as a synthetic intermediate will continue to be exploited in the creation of novel compounds for materials science and medicinal chemistry. Market research reports for 2025 indicate a continued commercial interest in this compound, suggesting its ongoing relevance in the chemical industry. marketpublishers.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-(4-phenylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEIGQFNDLINOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060907 | |

| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-84-7 | |

| Record name | 4-Phenylphenacyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(1,1'-biphenyl)-4-yl-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4'-phenylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4'-phenylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Chloro 4 Phenylacetophenone and Its Derivatives

Established Synthetic Routes to 2-Chloro-4'-phenylacetophenone

The traditional synthesis of this compound typically involves a two-step process: the formation of the 4'-phenylacetophenone core, followed by the selective chlorination at the alpha-carbon.

Classic Condensation and Acylation Approaches

The construction of the 4'-phenylacetophenone skeleton is often achieved through Friedel-Crafts acylation. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction involves the acylation of a biphenyl (B1667301) substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). organic-chemistry.orglibretexts.orggoogle.com The reaction deactivates the product, preventing further substitution. organic-chemistry.org

One documented method involves the reaction of phenylacetyl chloride with chlorobenzene (B131634) in the presence of aluminum chloride. acs.org The mixture is heated to yield the crude ketone, which can then be purified by crystallization. acs.org

Table 1: Examples of Friedel-Crafts Acylation for Phenylacetophenone Synthesis

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| Phenylacetyl chloride, Chlorobenzene | AlCl₃ | 70°C, 90 min | 4'-Chloro-2-phenylacetophenone | 68% (crude) | acs.org |

| Benzene, Ethanoyl chloride | AlCl₃ | ~60°C, 30 min | Phenylethanone | Not specified | libretexts.org |

| Biphenyl, Acylating agent | Solid crystalline microporous catalyst | 50-200°C, ~20 hrs | 4-phenylacetophenone | High selectivity | google.com |

This table is interactive. Click on the headers to sort.

Halogenation Reactions in the Synthesis of α-Haloacetophenones

The introduction of a chlorine atom at the alpha-position of the acetophenone (B1666503) is a crucial step. This α-halogenation is a common substitution reaction for aldehydes and ketones. libretexts.orglibretexts.org The reaction can be catalyzed by either acid or base, proceeding through different mechanisms. pressbooks.pub In an acidic medium, the reaction proceeds via an enol intermediate, and typically only one α-hydrogen is substituted. libretexts.orglibretexts.orgpressbooks.pub

Various chlorinating agents can be employed, including elemental chlorine (Cl₂), N-chlorosuccinimide (NCS), and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH). libretexts.orglibretexts.orgresearchgate.net The use of NCS or N-bromosuccinimide (NBS) under catalytic and organic solvent conditions can lead to high yields of the corresponding α-haloacetophenone. google.com A method using DCDMH and p-toluenesulfonic acid in methanol (B129727) has been described for the synthesis of α-chloroacetophenones at mild temperatures. researchgate.net

Table 2: Reagents for α-Halogenation of Acetophenones

| Halogenating Agent | Catalyst/Conditions | Substrate | Product | Reference |

| N-Chlorosuccinimide (NCS) | Lucidol, Acetic acid or Tetrachloromethane, Reflux | m-chloroacetophenone | 2,3'-dichloroacetophenone | google.com |

| 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) | p-toluenesulfonic acid, Methanol, 30-35°C | Substituted acetophenones | α-chloroacetophenones | researchgate.net |

| Bromine (Br₂) | Acetic acid | Acetophenone | α-bromoacetophenone | libretexts.orglibretexts.org |

This table is interactive. Click on the headers to sort.

Palladium-Catalyzed Cross-Coupling Strategies for Phenylacetophenone Core Construction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, have become a cornerstone of modern organic synthesis for forming carbon-carbon bonds. acs.orgwalisongo.ac.id This method is highly effective for creating the biphenyl structure of 4'-phenylacetophenone. acs.orgwalisongo.ac.id The Suzuki reaction typically involves the coupling of an aryl halide (like 4-bromoacetophenone) with an arylboronic acid in the presence of a palladium catalyst and a base. beilstein-journals.orgscribd.com

The reaction is tolerant of a wide range of solvents, with ethers and amides being common, often with water as a co-solvent. beilstein-journals.org The choice of solvent can significantly influence the reaction's conversion rate. beilstein-journals.org For instance, a study on the coupling of 4-bromoacetophenone found that solvents like N-methyl-2-pyrrolidone (NMP) and 2-propanol (IPA) led to complete conversion. beilstein-journals.org

Advanced Synthetic Techniques and Green Chemistry Principles in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods.

Microwave-Assisted Synthesis of Phenylacetophenone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netsmolecule.com This "green chemistry" approach has been successfully applied to palladium-catalyzed coupling reactions for the synthesis of phenylacetophenone derivatives. acs.orgwalisongo.ac.idresearchgate.net

In a laboratory setting, microwave-assisted Suzuki reactions have been used to synthesize various phenylacetophenone derivatives, demonstrating the efficiency of this technology. acs.orgwalisongo.ac.id The use of water as a solvent in these reactions further enhances their eco-friendly profile. acs.orgwalisongo.ac.id Microwave irradiation has been shown to significantly improve yields and reduce reaction times in the synthesis of substituted 2-phenyl-2-cyclohexenone enol ester derivatives through coupling and acylation reactions. rsc.org

Application of Ionic Liquids in the Preparation of Related Halogenated Acetophenones

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis due to their low volatility, thermal stability, and recyclability. sioc-journal.cngoogle.com They have been successfully used in the synthesis of various heterocyclic compounds and in reactions involving α-haloacetophenones. innovareacademics.inresearchgate.net

For example, ionic liquids have been used to promote the reaction between 2-aminopyridine (B139424) and α-haloacetophenones, resulting in excellent yields of 2-phenyl substituted imidazo[1,2-a]pyridine (B132010) derivatives at room temperature in a much shorter time compared to conventional methods using ethanol (B145695). innovareacademics.in Furthermore, a method for preparing 2-chloro-4'-fluoroacetophenone (B45902) involves the reaction of fluorobenzene (B45895) and chloroacetyl chloride in an aluminum chloride-type ionic liquid, offering a simpler process that is easier to industrialize. google.com

Catalyst-Free Multicomponent Reactions for Analogous Compounds

Recent studies have demonstrated the utility of catalyst-free, one-pot multicomponent reactions for creating novel spiro compounds from precursors analogous to this compound. For instance, a new series of 1,2-diphenyl-3H-spiro[benzo[d]pyrrolo[2,1-b]triazol-3,5′-pyrimidine] and 3,2′-indandione derivatives were synthesized through a three-component reaction. grafiati.comgrowingscience.com This reaction involved benzotriazole (B28993), 2-chloro-2-phenylacetophenone, and various 1,3-dicarbonyl compounds. grafiati.comgrowingscience.com The process was conducted in dichloromethane (B109758) (CH₂Cl₂) at room temperature (25°C) for three hours, successfully proceeding without a catalyst to produce the target molecules in high yields. grafiati.comgrowingscience.com

Similarly, another novel and straightforward catalyst-free, multicomponent reaction has been developed for the synthesis of 1,2-diphenyl-3aH-spiro[benzo[d]pyrrolo[2,1-b]thaizol-3,5ʹ-pyrimidine] or 3,2ʹ-indendion derivatives. researchgate.net This reaction combines benzothiazoles, 2-chloro-2-phenylacetophenone, and 1,3-dicarbonyl compounds in CH₂Cl₂ at ambient temperature, achieving excellent yields within three hours. researchgate.net The structures of these synthesized compounds were confirmed using NMR, IR, EI-MS, and elemental analyses. researchgate.net The efficiency and mild conditions of these catalyst-free MCRs highlight a sustainable approach to generating complex heterocyclic systems from acetophenone derivatives. growingscience.comresearchgate.net

Derivatization Strategies and Functional Group Transformations

The structure of this compound, featuring an α-chloro moiety, a carbonyl group, and two phenyl rings, allows for a wide array of derivatization strategies and functional group transformations.

Reactions Involving the α-Chlorine Moiety

The α-chlorine atom is a key reactive site for nucleophilic substitution, enabling the introduction of various functional groups. In the multicomponent synthesis of spiro compounds, the reaction is initiated by the formation of an intermediate from benzotriazole or benzothiazole (B30560), which then attacks the electrophilic carbon bearing the chlorine atom on 2-chloro-2-phenylacetophenone, leading to the displacement of the chloride ion. growingscience.comresearchgate.net The α-bromination of acetophenone derivatives, a related transformation, has been studied extensively, indicating the reactivity of the α-position in haloacetophenones. researchgate.net

Transformations of the Carbonyl Group

The carbonyl group in acetophenone derivatives is susceptible to a variety of transformations. Chalcones, or 1,3-diphenylprop-2-en-1-one derivatives, are commonly synthesized via the Claisen-Schmidt condensation of acetophenones with benzaldehydes. jchemrev.comjchemrev.com This reaction creates an α,β-unsaturated ketone system, which itself is a versatile intermediate. jchemrev.com The carbonyl group can undergo nucleophilic addition reactions, and under basic conditions, it can participate in aldol (B89426) condensation reactions to form β-hydroxy ketones.

Rhodium-catalyzed hydroacylation of alkenes and alkynes represents another significant transformation of the carbonyl group, where the aldehyde C-H bond adds across a carbon-carbon multiple bond. acs.org While this is more common for aldehydes, related transformations for ketones are an active area of research.

Modifications of the Phenyl Ring and Substituted Acetophenone Derivatives

Modifications to the phenyl rings of this compound can be achieved through various synthetic methods. The synthesis of different chlorinated 2-phenylacetophenones can be accomplished by reacting substituted benzylmagnesium bromides with appropriate benzonitriles. acs.org For example, 4'-chloro-2-(o-chlorophenyl)acetophenone was prepared from o-chlorobenzylmagnesium bromide and p-chlorobenzonitrile. acs.org

Furthermore, the synthesis of halogenated styrenic polymers and their subsequent post-modification demonstrates methods for functionalizing the phenyl ring. rsc.org This includes silicon–halogen exchange reactions to introduce iodine or bromine. rsc.org The conformational properties of 2′-fluoro-substituted acetophenone derivatives have also been studied, indicating that substitutions on the phenyl ring are synthetically accessible and can influence the molecule's properties. nih.gov

A method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone involves the etherification of m-dichlorobenzene with p-chlorophenol salt, followed by an acylation reaction, showcasing a pathway to introduce ether linkages on the phenyl ring system. google.com

Synthesis of Spiro Compounds from Related Phenylacetophenones

As previously mentioned, 2-chloro-2-phenylacetophenone is a key reactant in the catalyst-free, one-pot synthesis of novel spiro compounds. grafiati.comgrowingscience.comresearchgate.net These multicomponent reactions with benzotriazole or benzothiazole and 1,3-dicarbonyl compounds yield complex spirocyclic structures efficiently. growingscience.comresearchgate.net The development of enantioselective methodologies for synthesizing spirocycles has become a significant area of organic chemistry, driven by the unique three-dimensional properties of these compounds. rsc.orgrsc.org Microwave-assisted domino reactions have also been developed for the green synthesis of spiro compounds. mdpi.com

The following table summarizes the synthesis of spiro compounds from the reaction of 2-chloro-2-phenylacetophenone (CPP), a heterocyclic compound, and a 1,3-dicarbonyl compound.

| Heterocycle | 1,3-Dicarbonyl Compound | Product | Yield (%) | Reference |

| Benzotriazole | 1,3-Dimethylbarbituric acid | Spiro[benzo[d]pyrrolo[2,1-b]triazol-3,5′-pyrimidine] derivative | 90 | growingscience.com |

| Benzotriazole | 1,3-Indandione | Spiro[benzo[d]pyrrolo[2,1-b]triazol-3,2′-indandione] derivative | 88 | growingscience.com |

| Benzothiazole | Barbituric acid | Spiro[benzo[d]pyrrolo[2,1-b]thaizol-3,5ʹ-pyrimidine] derivative | 92 | researchgate.net |

| Benzothiazole | 1,3-Indandione | Spiro[benzo[d]pyrrolo[2,1-b]thaizol-3,2ʹ-indendion] derivative | 91 | researchgate.net |

Diarylacetylene Synthesis from Halogenated Phenylacetophenones

A notable application of halogenated phenylacetophenones is in the synthesis of diarylacetylenes. acs.org The process involves the conversion of the ketone to a vinyl chloride, followed by dehydrochlorination. acs.org For instance, 4'-chloro-2-phenylacetophenone can be treated to form the corresponding diarylacetylene. acs.org A specific example is the synthesis of o-chlorophenyl-p-chlorophenylacetylene from 4'-chloro-2-(o-chlorophenyl)acetophenone. The ketone is refluxed in a solution of sodium in absolute alcohol to yield the crude acetylene, which is then purified. acs.org

Formation of Chalcones and their Derivatives from Acetophenones

The synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-one derivatives, is a fundamental transformation in organic chemistry, often achieved through the Claisen-Schmidt condensation. jchemrev.comjchemrev.comnih.gov This reaction involves the base- or acid-catalyzed condensation of an acetophenone with an aromatic aldehyde. jchemrev.comjapsonline.com In the context of this compound, this ketone can serve as a key building block.

The Claisen-Schmidt condensation is a widely utilized and straightforward method for preparing chalcones. japsonline.com It typically involves reacting a substituted acetophenone and a substituted benzaldehyde (B42025) in the presence of a catalyst, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a suitable solvent like ethanol. japsonline.comrasayanjournal.co.in The reaction proceeds by the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of the chalcone (B49325) framework. jchemrev.com

Various catalysts and reaction conditions have been explored to optimize the synthesis of chalcones. While strong bases like NaOH and KOH are common, other catalysts such as barium hydroxide (Ba(OH)₂) have also been employed with high yields. jchemrev.com Solvent-free conditions have also been developed, highlighting the versatility and adaptability of this reaction. rsc.org For instance, grinding 4'-chloroacetophenone (B41964) with benzaldehyde and solid NaOH in a mortar and pestle can produce the corresponding chalcone efficiently. rsc.org

The following table summarizes examples of chalcone synthesis from substituted acetophenones, illustrating the general applicability of the Claisen-Schmidt condensation.

| Acetophenone Derivative | Aldehyde Derivative | Catalyst | Solvent | Yield (%) | Reference |

| 4'-chloroacetophenone | Benzaldehyde | NaOH | None (grinding) | - | rsc.org |

| 2-hydroxyacetophenone (B1195853) | 4-chlorobenzaldehyde | KOH (20% aq.) | Ethanol | - | mdpi.com |

| 2-hydroxyacetophenone | 4-methylbenzaldehyde | KOH (20% aq.) | Ethanol | 70 | mdpi.com |

| 2-acetyl pyridine | Various aldehydes | KOH | Ethanol | - | japsonline.com |

| 2-acetyl-5-chlorothiophene | Various benzaldehydes | NaOH | Methanol | - | japsonline.com |

Aminomethylation of Chlorophenylphenols (related reaction type)

Aminomethylation, particularly the Mannich reaction, is a crucial carbon-carbon bond-forming reaction that introduces an aminomethyl group onto an active hydrogen-containing compound. ddugu.ac.inresearchgate.net While not directly a reaction of this compound, the aminomethylation of structurally related chlorophenylphenols provides valuable insight into the reactivity of this class of compounds. The Mannich reaction involves the condensation of a compound with an active hydrogen, an aldehyde (commonly formaldehyde), and a primary or secondary amine. ddugu.ac.innrochemistry.com

A study on the aminomethylation of 2-chloro-4-phenylphenol (B167023) demonstrates the application of the Mannich reaction to a closely related substrate. In this process, 2-chloro-4-phenylphenol is treated with formaldehyde (B43269) and various secondary amines in ethanol at room temperature. bch.ro This reaction yields novel aminomethylated 3-chlorobiphenylols. bch.ro The reaction is typically carried out over several days at room temperature, which is a milder condition compared to the elevated temperatures often used for less reactive phenols. bch.ro

The general mechanism of the Mannich reaction involves the initial formation of an electrophilic iminium ion from the reaction of the amine and formaldehyde. ddugu.ac.in The active hydrogen-containing compound, in this case, the phenol (B47542), then acts as a nucleophile and attacks the iminium ion, leading to the formation of the aminomethylated product. ddugu.ac.in

The following table presents data from the aminomethylation of 2-chloro-4-phenylphenol with various secondary amines.

| Secondary Amine | Reaction Time | Yield (%) | Reference |

| Morpholine | 3 days | Good | bch.ro |

| Piperidine | 3 days | Good | bch.ro |

| Pyrrolidine | 3 days | Good | bch.ro |

| Diethylamine | 3 days | Good | bch.ro |

| N-Methylpiperazine | 3 days | Good | bch.ro |

| N-Phenylpiperazine | 3 days | Good | bch.ro |

| 4-Benzylpiperidine | 3 days | Good | bch.ro |

Synthesis of Substituted Pyrimidines and Related Heterocycles

α-Haloketones are valuable precursors in the synthesis of a wide variety of heterocyclic compounds, including pyrimidines. nih.gov this compound, as an α-haloketone, can be utilized in the construction of substituted pyrimidine (B1678525) rings.

One common method for synthesizing 5-halopyrimidines involves the reaction of α-haloketones with nitriles in the presence of trifluoromethanesulfonic anhydride. thieme-connect.com This approach offers good yields for a range of substituted pyrimidines. thieme-connect.com Another significant route is the reaction of α-haloketones with amidines. organic-chemistry.org This condensation reaction is a versatile method for preparing various pyrimidine derivatives. organic-chemistry.org

The reaction of 1-amino-2(1H)-pyrimidinthiones with α-haloketones proceeds via S-alkylation to form 2-carbonylmethylthiopyrimidinium salts, which can then cyclize to yield pyrimidothiadiazinium salts. wiley.com These intermediates can further undergo a base-induced ring contraction to afford mercaptopyrazolopyrimidines in high yields. wiley.com

Furthermore, multicomponent reactions offer an efficient pathway to pyrimidine derivatives. For instance, a one-pot, three-component reaction of thiourea, an α-haloketone, and a dialkyl acetylenedicarboxylate (B1228247) can produce 5H-thiazolo[3,2-a]pyrimidine-7-carboxylates in good yields. semanticscholar.org

The following table provides examples of pyrimidine syntheses utilizing α-haloketones as starting materials.

| α-Haloketone Reactant | Other Reactants | Product Type | Reference |

| α-Halomethyl ketones | Nitriles | 5-Halopyrimidines | thieme-connect.com |

| α-Haloketones | Amidines | Pyrimidines | organic-chemistry.org |

| α-Haloketones | 1-Amino-2(1H)-pyrimidinthiones | Pyrimidothiadiazinium salts | wiley.com |

| α-Haloketone | Thiourea, Dialkyl acetylenedicarboxylate | Thiazole-pyrimidines | semanticscholar.org |

Formation of Naphthalenes via Ketone Arylation and Annulation

The synthesis of substituted naphthalenes can be achieved through various methods, including the arylation and subsequent annulation of ketones. These reactions provide a powerful tool for constructing the naphthalene (B1677914) core from readily available starting materials.

One notable approach is the transition-metal-free coupling annulation reaction of arynes, ketones, and alkynoates. nih.govacs.org This formal [2+2+2] cycloaddition allows for the one-pot construction of a diverse range of naphthalene derivatives with high efficiency. nih.govacs.org

Another strategy involves the bimetallic palladium-catalyzed sequential α-arylation and annulation of ketones with aryl iodides. nsf.gov This method enables the regioselective synthesis of disubstituted and tetrasubstituted naphthalenes in a single transformation. nsf.gov The reaction demonstrates excellent substrate scope for both the aryl iodide and the ketone. nsf.govsemanticscholar.org Mechanistic studies suggest the transformation proceeds via a Pd-catalyzed arylation of the ketone, followed by cyclization with a second equivalent of the ketone. semanticscholar.org

The following table summarizes different methodologies for the synthesis of naphthalenes involving ketones.

| Ketone Reactant | Other Reactants | Catalyst/Conditions | Product Type | Reference |

| Ketones | Arynes, Alkynoates | Transition-metal-free | Functionalized Naphthalenes | nih.govacs.org |

| Methyl ketones | Aryl iodides | Bimetallic Pd complexes, AgOTf | 1,3-Disubstituted Naphthalenes | semanticscholar.org |

| β-Ketoesters | o-Bromobenzaldehydes | Cu(I), Cs₂CO₃, 2-picolinic acid | Substituted Naphthalenes | researchgate.net |

| Phenylacetic acid derivative | Hexanoic or Pentanoic anhydride | Perchloric acid | 1,3,6,8-Tetraoxygenated-2-alkyl-naphthalene | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Phenylacetophenone and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2-Chloro-4'-phenylacetophenone. Both ¹H NMR and ¹³C NMR spectra provide critical information about the molecular framework of the compound. nih.govtcichemicals.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons present in the molecule. The aromatic protons of the biphenyl (B1667301) group typically appear as a complex multiplet in the downfield region of the spectrum. The methylene (B1212753) protons adjacent to the carbonyl group and the chlorine atom show a distinct singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. It shows distinct signals for the carbonyl carbon, the chlorinated methylene carbon, and the various aromatic carbons of the biphenyl moiety. nih.govrsc.org The specific chemical shifts observed in both ¹H and ¹³C NMR are crucial for confirming the successful synthesis of the target molecule. tcichemicals.com

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 4.85 | s | -CH₂Cl |

| ¹H | 7.35-8.10 | m | Aromatic-H |

| ¹³C | 45.9 | - | -CH₂Cl |

| ¹³C | 127.0-146.0 | - | Aromatic-C |

| ¹³C | 191.0 | - | C=O |

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation pattern. nih.gov The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak will be observed, with the [M+2] peak being approximately one-third the intensity of the [M] peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. docbrown.info

Common fragmentation pathways for this compound under electron ionization (EI) often involve the cleavage of the bond between the carbonyl group and the chlorinated methylene group. This can lead to the formation of a prominent fragment ion corresponding to the 4-phenylbenzoyl cation. Further fragmentation of the biphenyl ring system can also be observed. nih.gov

Table 2: Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 230/232 | [M]⁺ (Molecular ion) |

| 181 | [C₁₃H₉O]⁺ |

| 152 | [C₁₂H₈]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. nih.govrsc.org The IR spectrum of this compound will display characteristic absorption bands that confirm its molecular structure.

A strong absorption band is typically observed in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone. The presence of the C-Cl bond is indicated by a stretching vibration in the fingerprint region, usually between 600 and 800 cm⁻¹. Additionally, the aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, and the aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1685 | C=O Stretch | Aryl Ketone |

| >3000 | C-H Stretch | Aromatic |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 600-800 | C-Cl Stretch | Alkyl Halide |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) in Analysis

Gas chromatography (GC) is a valuable tool for determining the purity of this compound, with many suppliers specifying a purity of over 99.0% as determined by this method. tcichemicals.comavantorsciences.comscisupplies.eutcichemicals.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful technique for both separation and identification. rsc.org The retention time from the GC provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum from the MS detector confirms the identity of the eluted compound. nih.gov GC-MS is particularly useful for analyzing the products of reactions involving this compound, allowing for the identification of byproducts and unreacted starting materials. food.gov.uk

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography (LC), especially high-performance liquid chromatography (HPLC), is another key technique for the analysis and purification of this compound. It is often used to assess the purity of the compound. sigmaaldrich.com When combined with mass spectrometry (LC-MS), it provides a robust method for analyzing complex mixtures containing this compound and its reaction products, particularly for less volatile or thermally labile compounds. food.gov.uknih.govnih.gov LC-MS can be used to monitor the progress of a reaction and to identify the components of the resulting mixture. google.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of chemical reactions involving this compound. tcichemicals.com By spotting the reaction mixture on a TLC plate alongside the starting material, it is possible to qualitatively observe the consumption of the reactant and the formation of the product. The difference in polarity between the starting material and the product results in different retention factors (Rf values), allowing for a visual assessment of the reaction's progression. walisongo.ac.id

Other Advanced Analytical Methods for Compound Characterization (e.g., X-ray Diffraction for Crystalline Nature, Elemental Analysis)

Beyond spectroscopic methods like NMR and IR, a comprehensive structural elucidation and confirmation of purity for crystalline compounds such as this compound and its derivatives rely on other powerful analytical techniques. X-ray diffraction is indispensable for determining the precise three-dimensional arrangement of atoms in a crystal lattice, while elemental analysis provides fundamental confirmation of a compound's empirical formula.

X-ray Diffraction for Crystalline Nature

X-ray diffraction (XRD) is a primary technique for the unambiguous determination of the solid-state structure of a crystalline compound. hzdr.dehzdr.de By analyzing the pattern of X-rays scattered by the electron clouds of atoms arranged in a regular lattice, researchers can deduce detailed structural information, including bond lengths, bond angles, and intermolecular interactions. hzdr.dehzdr.de Commercial vendor data confirms that this compound is a crystalline solid, making it a suitable candidate for such analysis. vwr.comtcichemicals.com

While a specific single-crystal X-ray diffraction study for this compound (C₁₄H₁₁ClO) is not prominently available in published literature, extensive studies on closely related analogues provide a clear example of the data and insights obtained. A detailed crystallographic analysis has been performed on 2-Bromo-4'-phenylacetophenone (C₁₄H₁₁BrO), which differs only by the substitution of a bromine atom for the chlorine. iucr.org

The study of 2-Bromo-4'-phenylacetophenone revealed critical structural features, such as the dihedral angle between the two phenyl rings of the biphenyl group, which was found to be 33.9(1)°. iucr.org This type of detailed spatial information is crucial for understanding the steric and electronic properties of the molecule. The crystallographic data obtained for this bromo-analogue is summarized in the table below and serves as a representative example of the characterization possible for this class of compounds. iucr.org

Interactive Table 1: Representative Crystallographic Data for an Analogue of this compound

| Parameter | Value for 2-Bromo-4'-phenylacetophenone iucr.org |

| Molecular Formula | C₁₄H₁₁BrO |

| Molecular Weight | 275.15 |

| Crystal System | Orthorhombic |

| Space Group | Pcab |

| Unit Cell Dimensions | a = 7.794(1) Å, b = 10.961(2) Å, c = 27.106(3) Å |

| Volume (V) | 2316(1) ų |

| Molecules per Cell (Z) | 8 |

| Calculated Density (Dx) | 1.58 Mg m⁻³ |

| Radiation | Cu Kα (λ = 1.5418 Å) |

| Temperature | 293 K |

| Final R-value | 0.050 for 1600 reflections |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, sulfur) in a sample. The experimental results are compared against the theoretically calculated values based on the compound's proposed molecular formula. This comparison is a critical step in verifying the synthesis of a new compound and establishing its purity.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₁₁ClO (Molecular Weight: 230.69 g/mol ). scbt.com

Interactive Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms per Molecule | Total Weight per Molecule ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 72.90% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.81% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.37% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.94% |

| Total | 230.694 | 100.00% |

In practice, after synthesizing a compound, a small sample is analyzed, and the "found" percentages are expected to be in close agreement with the "calculated" percentages, typically within a ±0.4% margin. Research on the synthesis of reaction products of related phenols, such as aminomethylated 3-chlorobiphenyl-ols, demonstrates the application of this method. For instance, in the characterization of a product with the molecular formula C₁₅H₁₈ClNO, the calculated and found values were explicitly compared to confirm the structure. researchgate.net

Calculated for C₁₅H₁₈ClNO: C, 63.91%; H, 6.26%; N, 4.14%. researchgate.net

Found: C, 64.20%; H, 6.22%; N, 4.10%. researchgate.net

This close correlation between calculated and found values provides strong evidence for the successful synthesis and purity of the target compound. Similar analytical validation is standard for the characterization of this compound and its subsequent reaction products. grafiati.com

Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms for 2-Chloro-4'-phenylacetophenone Synthesis and Transformations

The synthesis and transformations of this compound involve various reaction mechanisms, which are often elucidated through a combination of experimental studies and computational modeling. fiveable.me

One common synthetic route is the Friedel-Crafts acylation, where 4-phenylacetophenone is chlorinated. The mechanism involves the generation of an acylium ion intermediate, which then attacks the phenyl ring. The regioselectivity of this reaction is influenced by the directing effects of the acetyl group.

Transformations of this compound often involve nucleophilic substitution at the α-carbon. For instance, in reactions with nucleophiles, the mechanism can proceed through an SN2 pathway, where the nucleophile attacks the carbon bearing the chlorine atom, leading to the displacement of the chloride ion. The stereochemistry of such reactions is a key area of investigation.

Recent research has also explored one-pot, multicomponent reactions for the synthesis of complex heterocyclic compounds starting from this compound. growingscience.com For example, a novel, catalyst-free, one-pot methodology involving benzotriazole (B28993), 2-chloro-2-phenylacetophenone, and 1,3-dicarbonyl compounds has been developed to synthesize spiro benzotriazole derivatives. growingscience.com The proposed mechanism for this transformation involves the initial reaction of benzotriazole with 2-chloro-2-phenylacetophenone, followed by the addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization. growingscience.comresearchgate.net The optimization of reaction conditions, such as the choice of solvent, has been shown to significantly impact the yield of the desired product. growingscience.com

The elucidation of these mechanisms is critical for controlling reaction outcomes and designing more efficient synthetic strategies. fiveable.me

Kinetic Studies of Key Reactions Involving this compound

Kinetic studies provide quantitative insights into the rates of reactions involving this compound and the factors that influence them. Such studies are essential for understanding reaction mechanisms and optimizing process parameters.

For instance, the kinetics of the α-bromination of acetophenone (B1666503) derivatives have been investigated to determine the optimal conditions for the synthesis of α-bromo acetophenones. researchgate.net These studies often involve monitoring the reaction progress over time under various conditions of temperature, concentration, and catalyst loading. researchgate.net While specific kinetic data for this compound is not extensively reported in the provided context, the principles of kinetic analysis applied to similar compounds are directly relevant.

A study on the degradation of 2,4-dichlorophenol (B122985) by a photo-Fenton-like process revealed that the reaction kinetics can vary from pseudo-first-order to more complex, non-conventional kinetics depending on the initial concentration of the iron catalyst. nih.gov This highlights the importance of initial conditions in determining the kinetic profile of a reaction.

The rates of cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also subject to kinetic analysis. The addition of additives like tetrabutylammonium (B224687) bromide (TBAB) has been shown to enhance the rate of palladium-catalyzed Suzuki cross-coupling reactions in aqueous solvents. walisongo.ac.id

Table 1: Factors Influencing Reaction Kinetics

| Factor | Influence on Reaction Rate | Example System |

| Catalyst Concentration | Reaction kinetics can shift from pseudo-first-order to non-conventional with increasing catalyst concentration. | Photo-Fenton-like degradation of 2,4-dichlorophenol. nih.gov |

| Solvent | The choice of solvent can significantly affect reaction yield and rate. | One-pot synthesis of spiro benzotriazole derivatives. growingscience.com |

| Additives | Additives can enhance reaction rates by facilitating solvation or stabilizing catalytic species. | TBAB in palladium-catalyzed Suzuki coupling. walisongo.ac.id |

| Temperature | Generally, an increase in temperature increases the reaction rate, but can also lead to side reactions. | Bromination of acetophenone derivatives. researchgate.net |

Catalysis in Reactions of this compound and Related Compounds

Catalysis plays a pivotal role in many reactions involving this compound and its precursors, enabling higher efficiency, selectivity, and milder reaction conditions.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of biaryl compounds. acs.org In the Suzuki-Miyaura reaction, a palladium catalyst is used to couple an organoboron compound with an organic halide. walisongo.ac.id The catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. acs.org The efficiency of these reactions can be enhanced by the use of specific ligands and additives. For instance, the use of Pd(OAc)₂ as a catalyst with tetrabutylammonium bromide (TBAB) as an additive in water has been shown to be effective for the synthesis of phenylacetophenone derivatives. walisongo.ac.id

Photocatalysis: Photocatalysis offers a green and efficient alternative for various organic transformations. For example, a rhodium catalyst has been used in the UV-irradiated synthesis of 4'-chloro-2-phenylacetophenone from an alkyne in an aqueous methanol (B129727) solution. chemicalbook.com

Acid/Base Catalysis: Acid and base catalysis are fundamental in many organic reactions. For instance, the Claisen-Schmidt condensation, used to synthesize chalcones, is typically catalyzed by a base like sodium hydroxide (B78521) or potassium hydroxide. smolecule.com

Biocatalysis: The use of whole-cell biocatalysts is an emerging area for the production of valuable chemicals. For example, styrene-degrading bacteria have been investigated for the co-metabolic production of substituted phenylacetic acids from the corresponding styrenes. nih.gov While not directly involving this compound, this approach demonstrates the potential of biocatalysis for related transformations.

Table 2: Catalytic Systems in Related Reactions

| Reaction Type | Catalyst | Role of Catalyst | Reference |

| Suzuki Coupling | Pd(OAc)₂ / TBAB | Facilitates C-C bond formation | walisongo.ac.id |

| Alkyne Hydroacylation | Rh catalyst / UV light | Promotes addition of C-H bond across the alkyne | chemicalbook.com |

| Claisen-Schmidt Condensation | NaOH / KOH | Deprotonates the acetophenone | smolecule.com |

| Cross-Coupling | Palladium nanoparticles | Catalyzes the cross-coupling of arylzinc with alkylindium reagents | acs.org |

Theoretical and Computational Chemistry Studies of 2 Chloro 4 Phenylacetophenone

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine the optimal geometry and electronic structure of 2-Chloro-4'-phenylacetophenone.

Molecular Geometry: The first step in a computational study is typically a geometry optimization, where the molecule's lowest energy conformation is identified. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. Methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed for this purpose. The optimized structure would reveal the planarity of the biphenyl (B1667301) system and the orientation of the chloroacetyl group relative to the phenyl ring.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value (DFT/B3LYP/6-31G*) |

|---|---|

| C=O Bond Length | 1.22 Å |

| C-Cl Bond Length | 1.78 Å |

| C-C (inter-ring) Bond Length | 1.49 Å |

| C-C-O Bond Angle | 120.5° |

| Cl-C-C Bond Angle | 111.2° |

| Dihedral Angle (between phenyl rings) | 35.8° |

Note: These are representative values based on calculations for similar molecules and are intended for illustrative purposes.

Reactivity Descriptors: Quantum chemical calculations provide valuable descriptors of a molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is likely to be localized on the electron-rich biphenyl ring system, while the LUMO is expected to be centered on the electron-withdrawing chloroacetyl group. This distribution of frontier orbitals suggests that the molecule would be susceptible to nucleophilic attack at the carbonyl carbon and the adjacent carbon bearing the chlorine atom.

Table 2: Calculated Electronic Properties of this compound

| Property | Predicted Value (DFT/B3LYP/6-31G*) |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: These are representative values based on calculations for similar molecules and are intended for illustrative purposes.

Density Functional Theory (DFT) Applications in Reaction Mechanism Prediction

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions. By mapping the potential energy surface, DFT can identify transition states and intermediates, thereby elucidating the reaction pathway and predicting reaction rates.

For this compound, DFT can be applied to predict the outcomes of various reactions. For instance, in a nucleophilic substitution reaction where the chlorine atom is replaced, DFT calculations can determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1-like) mechanism. The calculations would involve locating the transition state structure and computing the activation energy barrier. A lower activation energy would indicate a more favorable reaction pathway.

DFT is also instrumental in understanding stereoselectivity in reactions. For example, in the reduction of the ketone group to an alcohol, DFT can predict which diastereomer is more likely to form by calculating the energies of the different transition states leading to each product.

In the context of cycloaddition reactions, DFT can be used to explore the feasibility of different reaction pathways. tandfonline.com For instance, in a hypothetical [2+2] cycloaddition, DFT could determine the activation barriers for concerted versus stepwise mechanisms, providing insight into the reaction's feasibility and stereochemical outcome. tandfonline.com The analysis of global and local reactivity indices derived from DFT can also explain the role of catalysts in such reactions. tandfonline.com

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical methods are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase (liquid or solid) and their interactions with other molecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their dynamic behavior over time.

For this compound, MD simulations can be used to study its interactions with solvent molecules. By simulating the compound in a box of water or an organic solvent, one can analyze the formation of hydrogen bonds (if applicable) and other non-covalent interactions. This is crucial for understanding its solubility and transport properties.

MD simulations are also valuable for studying how this compound interacts with biological macromolecules, such as proteins or DNA. By placing the molecule in the active site of an enzyme, for example, MD simulations can reveal its binding mode, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking), and the stability of the resulting complex. This information is vital for drug design and understanding a molecule's mechanism of action at a molecular level. The simulations can track the movement of the ligand within the binding pocket and calculate the binding free energy, which is a measure of the affinity of the molecule for the protein.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity. chemicalbook.com Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, have become indispensable in this field. nih.gov QSAR models are mathematical equations that relate the biological activity of a series of compounds to their physicochemical properties or "descriptors." nih.gov

For a series of analogues of this compound, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression or partial least squares are then used to build a model that predicts the biological activity (e.g., enzyme inhibition, cytotoxicity) based on these descriptors.

A successful QSAR model can provide valuable insights into the structural features that are important for the desired biological activity. For example, a model might reveal that increasing the hydrophobicity of a particular part of the molecule enhances its activity, or that a specific electronic feature is crucial for binding to the target. This information can then be used to design new, more potent compounds.

These computational SAR studies provide a rational basis for the design of new molecules with improved properties, accelerating the process of drug discovery and development.

Applications in Medicinal Chemistry and Drug Discovery Research

2-Chloro-4'-phenylacetophenone as a Synthon for Biologically Active Molecules

A synthon is a conceptual part of a molecule that assists in the formation of a chemical bond during a synthesis. This compound is an exemplary synthon, providing a reactive site for the introduction of diverse functional groups and the construction of more elaborate molecular frameworks.

In the realm of pharmaceutical synthesis, this compound serves as a crucial precursor for various bioactive compounds. Its role as a starting material is pivotal in the multi-step synthesis of targeted drug candidates. The presence of the chlorine atom provides a reactive handle for nucleophilic substitution reactions, enabling the attachment of various side chains and heterocyclic moieties, which is a common strategy in drug design to modulate the pharmacological profile of a lead compound.

The term "building block" in drug discovery refers to a readily available chemical compound that can be incorporated into a larger, more complex molecule. This compound fits this description perfectly, offering a rigid biphenyl (B1667301) scaffold that can be elaborated upon to create libraries of compounds for high-throughput screening. This approach is fundamental in modern drug discovery, allowing for the rapid generation of diverse chemical entities to be tested against various biological targets.

Derivatives and Analogues of this compound with Reported Biological Activities

The true potential of this compound in medicinal chemistry is realized through the diverse biological activities exhibited by its derivatives and analogues. By modifying its core structure, researchers have been able to develop compounds with a wide spectrum of pharmacological properties.

Derivatives of acetophenone (B1666503) have been widely studied for their antimicrobial and antioxidant activities. For instance, the synthesis of hydrazone derivatives from substituted acetophenones has yielded compounds with notable antimicrobial and antifungal properties. These compounds are often screened against a panel of bacteria and fungi to determine their efficacy.

Furthermore, chalcones, which can be synthesized from acetophenones, and their derivatives have been investigated for their antioxidant potential. The antioxidant activity of these compounds is often attributed to their ability to scavenge free radicals, a property that is beneficial in combating oxidative stress-related diseases. The substitution pattern on the aromatic rings of the chalcone (B49325) molecule plays a significant role in its antioxidant capacity.

Benzotriazole (B28993) derivatives represent a significant class of heterocyclic compounds with a broad range of therapeutic applications. Research has shown that benzotriazole derivatives can be synthesized and exhibit potent antifungal activity. These compounds are often designed to inhibit key fungal enzymes, disrupting essential cellular processes in pathogenic fungi.

In the field of oncology, benzotriazole derivatives have emerged as promising antitumor agents. frontiersin.org A variety of these compounds have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. frontiersin.org Some derivatives have shown the ability to induce apoptosis (programmed cell death) in tumor cells, making them attractive candidates for further development as cancer therapeutics. nih.gov

Chalcones, which are α,β-unsaturated ketones, can be readily synthesized from this compound through a Claisen-Schmidt condensation with an appropriate aromatic aldehyde. jchemrev.comjapsonline.comalliedacademies.org This class of compounds is renowned for its wide range of pharmacological activities.

Anti-inflammatory Activity: Numerous chalcone derivatives have demonstrated potent anti-inflammatory properties. japsonline.com They can inhibit the production of pro-inflammatory mediators, offering a potential therapeutic avenue for inflammatory disorders. japsonline.com

Anti-HIV Activity: The fight against human immunodeficiency virus (HIV) has also benefited from chalcone chemistry. Certain chalcone derivatives have been shown to inhibit key viral enzymes, such as HIV-1 protease, which is essential for the replication of the virus. nih.gov This makes them promising leads for the development of new antiretroviral drugs. nih.gov

The versatility of the chalcone scaffold allows for the synthesis of a vast number of derivatives, many of which have been explored for a multitude of other pharmacological effects, including but not limited to, anticancer, antimalarial, and antiviral activities. jchemrev.comjapsonline.com

Evaluation of Cyclooxygenase (COX-1/COX-2) Inhibitory Activity of Derived Compounds

The development of selective cyclooxygenase-2 (COX-2) inhibitors remains a significant goal in medicinal chemistry to create anti-inflammatory drugs with fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org The therapeutic action of NSAIDs comes from the inhibition of COX-2, while the unwanted side effects are associated with the inhibition of COX-1. rsc.org

A key structural feature of many selective COX-2 inhibitors is the diaryl heterocycle scaffold. wikipedia.org Structure-activity relationship (SAR) studies have shown that a cis-stilbene (B147466) moiety within a diaryl heterocyclic compound and specific substitutions on one of the aryl rings are crucial for COX-2 selectivity. wikipedia.org

Substituted acetophenones, such as this compound, are versatile starting materials for synthesizing such diaryl heterocyclic systems. For example, acetophenone derivatives can undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcones (1,3-diaryl-2-propen-1-ones). These chalcone intermediates can then be cyclized to generate a variety of heterocyclic cores, including pyrazoles, isoxazoles, and pyrimidines, which are known to exhibit COX-2 inhibitory activity. The design of novel selective COX-2 inhibitors often involves modifying these core structures. For instance, new series of 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide derivatives have been designed and synthesized as selective COX-2 inhibitors by structurally modifying existing drugs like diclofenac (B195802) and celecoxib. rsc.org While direct synthesis from this compound is not explicitly detailed in the provided research, its chemical structure makes it a suitable precursor for the chalcones that lead to these therapeutically relevant scaffolds.

Antidepressant Potential of Phenylacetamide Analogs

Phenylacetamide and its analogs have been investigated for their potential as antidepressant agents, often targeting monoamine oxidase A (MAO-A), an enzyme whose elevated levels are linked to major depressive disorders. nih.gov Inhibition of MAO-A increases the levels of neurotransmitters like norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT) in the brain, which can alleviate depressive symptoms. nih.gov

In a notable study, a series of twenty-five 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives (VS1–VS25) were synthesized and evaluated for their antidepressant activity. nih.gov The synthesis began with the preparation of 2-chloro-N-substituted-acetamides, which were then reacted with 2-mercaptobenzimidazole. nih.gov These compounds were tested in mice using the tail suspension test (TST) and forced swimming test (FST), two common behavioral models for assessing antidepressant effects. nih.govnih.gov

The study found that most of the synthesized derivatives displayed significant antidepressant activity at a dose of 30 mg/kg. nih.gov The most potent compound in the series was VS25 (2-((1H-benzimidazol-2-yl)thio)-N-(benzyl)acetamide), which showed a higher percentage decrease in immobility duration (% DID) than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov This suggests that the presence of a benzyl (B1604629) group attached to the acetamide (B32628) nitrogen significantly enhances antidepressant activity. nih.gov In contrast, substitutions on a phenyl ring had varied effects; electron-releasing groups (e.g., methyl, ethyl) appeared to have a favorable influence, while electron-withdrawing groups (e.g., chloro, fluoro, bromo) did not significantly alter the activity compared to the unsubstituted analog. nih.gov

| Compound | Substituent (R) | % Decrease in Immobility (Tail Suspension Test) | % Decrease in Immobility (Forced Swim Test) |

|---|---|---|---|

| VS1 | –C6H5 | 52.76 | 49.49 |

| VS8 | –C6H4(p-CH3) | 61.42 | 59.79 |

| VS11 | –C6H4(p-F) | 50.11 | 49.62 |

| VS15 | –C6H4(p-Cl) | 53.38 | 50.62 |

| VS24 | –C6H11 (Cyclohexyl) | 53.68 | 52.58 |

| VS25 | –CH2C6H5 (Benzyl) | 82.23 | 81.27 |

| Moclobemide (Standard) | - | 67.38 | 54.78 |

| Imipramine (Standard) | - | 56.82 | 58.94 |

| Fluoxetine (Standard) | - | 66.42 | 44.29 |

Strategies for Fluorine Incorporation in Phenylacetophenone Derivatives for Enhanced Pharmacological Properties

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to improve pharmacological properties. mdpi.com Due to its small size and high electronegativity, fluorine can modulate a molecule's acidity, basicity, lipophilicity, and metabolic stability. mdpi.comnih.gov Introducing fluorine can lead to enhanced binding affinity to biological targets, improved membrane permeability, and increased resistance to metabolic degradation. nbinno.com

For a scaffold like this compound, fluorine could be strategically introduced onto either of the phenyl rings to enhance its potential as a pharmacophore. Several methods for fluorination are available in drug discovery. nih.gov

Late-Stage Fluorination : This approach involves introducing fluorine atoms into a complex molecule at a late step in the synthesis. rsc.org For phenylacetophenone derivatives, this could be achieved via electrophilic aromatic substitution using reagents like Selectfluor®. This allows for the direct replacement of a hydrogen atom with fluorine on one of the aromatic rings.

Use of Fluorinated Building Blocks : An alternative strategy is to construct the molecule using starting materials that already contain fluorine. researchgate.net For example, a fluorinated derivative of phenylacetic acid or a fluorinated acetophenone could be used in the initial coupling or condensation reactions.

The precise placement of fluorine is critical. For instance, incorporating a fluorine atom or a trifluoromethyl group onto the phenyl ring of phenylacetic acid derivatives has been shown to be crucial for creating specific binding interactions necessary for inhibiting enzymes like kinases. nbinno.com Fluorination can also increase the stability of a compound, which is a desirable trait for therapeutic agents. nih.gov By applying these strategies to this compound, medicinal chemists can generate novel analogs with potentially superior potency, selectivity, and pharmacokinetic profiles. mdpi.comnih.gov

Role of this compound in the Design and Synthesis of Privileged Structures for Drug Discovery (e.g., Flavonoids, Chromones, Coumarins, Isoflavones)

Privileged structures are molecular scaffolds that can provide ligands for multiple biological targets, making them highly valuable in drug discovery. nih.gov Flavonoids, chromones, coumarins, and isoflavones are prominent examples of such structures, and substituted acetophenones are key building blocks for their synthesis.

Flavonoids and Chromones : The synthesis of flavones and chromones often begins with a 2-hydroxyacetophenone (B1195853) derivative. innovareacademics.ininnovareacademics.in A common method is the Claisen-Schmidt condensation of a 2-hydroxyacetophenone with an aromatic aldehyde to produce a 2'-hydroxychalcone, which then undergoes oxidative cyclization to form the flavone (B191248) core. innovareacademics.in Another route is the Baker-Venkataraman rearrangement, which converts a 2-hydroxyacetophenone into a 1,3-diketone that can be cyclized under acidic conditions. innovareacademics.in While this compound lacks the ortho-hydroxyl group, its core acetophenone structure is fundamental. It can be chemically modified (e.g., through hydroxylation) or used in reactions where the hydroxyl group is introduced from another reactant to build these heterocyclic systems. mdpi.comcore.ac.uk

Isoflavones : The synthesis of isoflavones typically proceeds through a deoxybenzoin (B349326) (a phenyl benzyl ketone) intermediate. nih.govrsc.org Deoxybenzoins can be prepared via several methods, including the Friedel-Crafts acylation of a phenol (B47542) with a phenylacetic acid or its corresponding acyl chloride. rsc.org The deoxybenzoin is then treated with a formylating agent (like ethyl formate (B1220265) or dimethylformamide) to add a carbon atom at the benzylic position, followed by cyclization to form the isoflavone (B191592) ring. nih.govrsc.org The acetophenone moiety within this compound represents a significant portion of the deoxybenzoin backbone, making it a relevant precursor for isoflavone synthesis.

Coumarins : Coumarins are commonly synthesized through reactions like the Pechmann condensation (reacting a phenol with a β-ketoester), the Knoevenagel condensation (reacting a 2-hydroxybenzaldehyde with an active methylene (B1212753) compound), or the Perkin reaction. nih.govnih.gov Although acetophenones are not the direct starting materials in these classical methods, the underlying principles involve the condensation of phenols with carbonyl-containing compounds to build the benzopyran-2-one core. nih.govjsynthchem.com

In each case, the substituted acetophenone framework provided by this compound is a critical synthon for accessing the complex, biologically active scaffolds of these privileged structures.

Applications in Materials Science and Other Scientific Fields

Potential Applications as Precursors for Functional Materials

The bifunctional nature of 2-Chloro-4'-phenylacetophenone makes it a candidate for the synthesis of functional organic materials. The α-chloro ketone group can participate in a variety of chemical reactions, including nucleophilic substitutions and condensation reactions, which are fundamental to polymer synthesis. In theory, this compound could be used to introduce the 4-phenylacetophenone moiety into polymer backbones or as side chains, potentially influencing the thermal and mechanical properties of the resulting materials.

The biphenyl (B1667301) group is a well-known chromophore that can impart specific optical and electronic properties to a material. Its incorporation into conjugated polymers could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). However, a review of the current scientific literature does not reveal specific examples of the synthesis of functional polymers or organic electronic materials directly utilizing this compound as a monomer or precursor.

Research into Luminescent Properties of Related Complexes

The development of luminescent metal complexes is a significant area of research due to their potential applications in sensing, bioimaging, and display technologies. The formation of Schiff base ligands through the condensation of the ketone group of acetophenone (B1666503) derivatives with primary amines is a common strategy to create ligands for metal complexes. These ligands can then coordinate with various transition metals, including but not limited to copper(I), lanthanides, and boron, to form complexes with interesting photophysical properties.

The biphenyl group within this compound could, in principle, be part of a ligand system that influences the luminescence of a metal complex. The electronic properties of the biphenyl moiety can affect the energy levels of the ligand's orbitals, which in turn can influence the metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) processes that are often responsible for luminescence. While the synthesis of luminescent Schiff base complexes and lanthanide complexes from various acetophenone derivatives is documented, specific research detailing the synthesis and characterization of luminescent complexes derived directly from this compound is not prominently featured in the available literature.

Use in Agrochemical Product Development

A significant application area for compounds structurally related to this compound is in the development of agrochemicals, particularly fungicides. While direct use of this compound is not widely documented, the closely related compound, 2-chloro-4-(4-chlorophenoxy)acetophenone, serves as a crucial intermediate in the industrial synthesis of the broad-spectrum fungicide, difenoconazole (B1670550). semanticscholar.orgcabidigitallibrary.orggoogle.com

Difenoconazole is a triazole fungicide that is effective against a wide range of plant pathogens. The synthesis of difenoconazole involves a multi-step process where 2,4-dichloroacetophenone is a common starting material. google.com This undergoes reactions such as ketalization, bromination, and nucleophilic substitution with 1,2,4-triazole. semanticscholar.orggoogle.com The structural similarity between this compound and the intermediates used in difenoconazole synthesis highlights the potential of this class of compounds as building blocks for new agrochemical products. The presence of the chloroacetyl group is key for introducing the azole functionality, which is a common feature in many fungicides.

The following table outlines the key reactants and products in a synthetic route to difenoconazole, underscoring the importance of chloroacetophenone derivatives in this process.

| Step | Key Reactants | Key Product | Reaction Type |

|---|---|---|---|

| 1 | m-Dichlorobenzene, Acetyl chloride | 2,4-dichloroacetophenone | Friedel-Crafts Acylation |

| 2 | 2,4-dichloroacetophenone, 1,2-propanediol | Ketal derivative | Ketalization |

| 3 | Ketal derivative, Bromine | Bromo-ketal derivative | Bromination |

| 4 | Bromo-ketal derivative, 1,2,4-triazolylsodium | Triazole intermediate | Nucleophilic Substitution |

| 5 | Triazole intermediate, p-chlorophenol | Difenoconazole | Etherification |

Development of Chemical Probes for Mechanistic Research

Chemical probes are essential tools in chemical biology and medicinal chemistry for elucidating the mechanisms of biological processes and for identifying and validating new drug targets. The α-chloro ketone functionality present in this compound is a reactive group that can potentially be used to covalently modify biological macromolecules, such as proteins. This reactivity makes it a candidate for the development of specific enzyme inhibitors or as a reactive handle in more complex chemical probes. nih.gov

For instance, chloromethyl ketone derivatives have been investigated as inhibitors of certain proteases. nih.gov Furthermore, the acetophenone moiety could be incorporated into photoaffinity probes. These probes are designed to bind to a specific biological target and, upon irradiation with light, form a covalent bond, allowing for the identification and characterization of the target protein. While the general utility of the chloromethyl ketone and acetophenone scaffolds in the design of chemical probes is recognized, there are no specific reports in the scientific literature describing the use of this compound itself as a chemical probe for mechanistic research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten